molecular formula C8H7BrFNO2 B13942281 1-(5-Bromo-2-fluoro-3-pyridinyl)-2-methoxyethanone

1-(5-Bromo-2-fluoro-3-pyridinyl)-2-methoxyethanone

Cat. No.: B13942281
M. Wt: 248.05 g/mol
InChI Key: VZAHLTNDSIRBIF-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluoro-3-pyridinyl)-2-methoxyethanone is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 5th position, a fluorine atom at the 2nd position, and a methoxyethanone group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluoro-3-pyridinyl)-2-methoxyethanone typically involves the following steps:

    Methoxyethanone Addition: The addition of a methoxyethanone group at the 2nd position of the pyridine ring.

These reactions are carried out under controlled conditions, often involving the use of specific reagents and catalysts to ensure the desired substitution patterns.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as mentioned above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluoro-3-pyridinyl)-2-methoxyethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

1-(5-Bromo-2-fluoro-3-pyridinyl)-2-methoxyethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluoro-3-pyridinyl)-2-methoxyethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluoro-3-pyridylboronic acid
  • 5-Bromo-2-fluoro-4-methoxypyridine
  • 5-Bromo-2-fluoro-3-methoxypyridine

Uniqueness

1-(5-Bromo-2-fluoro-3-pyridinyl)-2-methoxyethanone is unique due to its specific substitution pattern and the presence of the methoxyethanone group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

1-(5-bromo-2-fluoropyridin-3-yl)-2-methoxyethanone

InChI

InChI=1S/C8H7BrFNO2/c1-13-4-7(12)6-2-5(9)3-11-8(6)10/h2-3H,4H2,1H3

InChI Key

VZAHLTNDSIRBIF-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1=C(N=CC(=C1)Br)F

Origin of Product

United States

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